molecular formula C16H12N2O5S B466053 N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide CAS No. 356567-67-4

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide

Cat. No.: B466053
CAS No.: 356567-67-4
M. Wt: 344.3g/mol
InChI Key: DRNHASYHHVRKJL-UHFFFAOYSA-N
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Description

N-[4-(1,3-Dioxoisoindol-2-yl)phenyl]sulfonylacetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, integrating a phthalimide (1,3-dioxoisoindole) moiety with a sulfonamide functional group. This structure is commonly investigated for its potential to interact with various biological targets. Compounds featuring the 1,3-dioxoisoindolinyl (phthalimido) group have been widely studied and shown to possess a range of pharmacological activities, including anticonvulsant and anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines like TNF-α . Furthermore, the sulfonamide functional group is a key pharmacophore in many bioactive molecules and is frequently explored for its inhibitory activity against enzymes such as carbonic anhydrases . The specific combination of these features in this compound makes it a potentially valuable scaffold for the design and synthesis of novel therapeutic agents. Researchers may utilize this compound as a key intermediate or precursor in the development of potential enzyme inhibitors or cytokine modulators. Its mechanism of action is anticipated to involve binding to enzyme active sites, such as those of carbonic anhydrases, via the deprotonated sulfonamide nitrogen atom, thereby preventing substrate conversion and decreasing enzyme activity . This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c1-10(19)17-24(22,23)12-8-6-11(7-9-12)18-15(20)13-4-2-3-5-14(13)16(18)21/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNHASYHHVRKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a sulfonylacetamide derivative under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can modify the sulfonylacetamide group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, primary amines, thiols

The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids or sulfoxides, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compound A : 2-(1,3-dioxoisoindol-2-yl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide (CAS 510763-65-2)
  • Key Differences : The phenyl ring substituent is a dipropylsulfamoyl group (-SO₂N(C₃H₇)₂) instead of sulfonylacetamide (-SO₂NHCOCH₃).
  • The molecular weight (MW) of Compound A is higher (estimated ~450 g/mol vs. ~370 g/mol for the target compound) due to the bulky dipropylamine moiety .
Compound B : 2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide (CAS 611193-45-4)
  • Key Differences: The substituent is a morpholine-sulfonyl group (-SO₂C₄H₈NO).
  • Impact : The morpholine ring introduces polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the target compound. The MW of Compound B is 429.45 g/mol, slightly higher than the target due to the morpholine oxygen and nitrogen atoms .

Variations in the Isoindole Core

Compound C : N-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide
  • Key Differences: A phenoxy group (-OPh) is appended to the 5-position of the isoindole ring.
  • The MW (372.37 g/mol) is comparable to the target compound, but the added aromaticity could reduce solubility .
Compound D : (S)-N-(2-(1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide (CAS 1384439-79-5)
  • Key Differences : The isoindole core is substituted with a dihydroxyphenyl-methylsulfonylethyl chain.
  • Impact : This complex substituent introduces chirality and multiple hydrogen-bonding sites, likely enhancing biological activity (e.g., kinase inhibition). The MW exceeds 500 g/mol, significantly larger than the target compound .

Functional Group Replacements

Compound E : Acetamide, N-[4-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methoxy]phenyl]
  • Key Differences : A methoxy (-OCH₂-) linker replaces the sulfonyl group.
  • Impact: The absence of sulfonyl reduces acidity and hydrogen-bonding capacity.

Data Table: Structural and Physicochemical Comparison

Compound Substituent on Phenyl Ring Isoindole Core Modification Molecular Weight (g/mol) Key Properties
Target Compound Sulfonylacetamide (-SO₂NHCOCH₃) None ~370 Moderate solubility, balanced hydrophobicity
Compound A Dipropylsulfamoyl (-SO₂N(C₃H₇)₂) None ~450 High hydrophobicity
Compound B Morpholinylsulfonyl (-SO₂C₄H₈NO) None 429.45 Enhanced solubility
Compound C Acetamide (-NHCOCH₃) 5-Phenoxy 372.37 Reduced solubility, increased aromaticity
Compound E Methoxy (-OCH₂-) None 318.31 Lower MW, reduced hydrogen bonding

Biological Activity

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of phthalimide derivatives. Its structure includes a phthalimide moiety linked to a sulfonylacetamide group, which contributes to its unique chemical properties. The compound is characterized by the following chemical formula:

Property Value
IUPAC Name This compound
CAS Number 356567-67-4
Molecular Weight 356.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may act as an enzyme inhibitor, potentially modulating various biological pathways. The mechanism involves the binding of the compound to the active sites of enzymes or receptors, thereby inhibiting their activity or altering their signaling pathways .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Studies have shown that compounds with similar structures exhibit inhibitory effects on enzymes such as indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer progression and immune regulation . The structure-activity relationship (SAR) studies indicate that modifications in the sulfonamide group can significantly enhance inhibitory potency.

Anticancer Properties

The compound has shown promise in anticancer research. For instance, related sulfonamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays revealed that some derivatives exhibited IC50 values in the low nanomolar range, indicating potent anticancer activity . The potential mechanisms include apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

  • Inhibitory Activity Against IDO:
    • A study on phenyl benzenesulfonylhydrazides identified compounds with IC50 values as low as 61 nM against IDO . Given the structural similarities, it is hypothesized that this compound may exhibit comparable inhibitory effects.
  • Cytotoxicity in Cancer Cell Lines:
    • Research has demonstrated that similar sulfonamide derivatives can induce cytotoxicity in HeLa cells with EC50 values around 172 nM . This suggests potential applications in cancer therapy.

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